

A Technical Guide to 6-Chloropyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

Cat. No.: B1280605

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Abstract: This document provides a comprehensive technical overview of **6-Chloropyrazine-2-carbaldehyde**, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. It details the compound's physicochemical properties, reactivity, and stability, along with proposed experimental protocols for its synthesis. Furthermore, this guide explores its applications as a key intermediate, particularly in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for a scientific audience.

Introduction

6-Chloropyrazine-2-carbaldehyde is an organic compound featuring a pyrazine ring substituted with a chlorine atom and an aldehyde group. The pyrazine core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. Its presence is critical in drugs developed for tuberculosis, cancer, and other conditions, making its derivatives valuable building blocks in synthetic chemistry.^[1] This guide focuses on **6-Chloropyrazine-2-carbaldehyde** (CAS No. 874114-34-8), outlining its fundamental properties and its role as a precursor in the synthesis of higher-order compounds for research and development.

Physicochemical Properties

The fundamental identifiers and physical properties of **6-Chloropyrazine-2-carbaldehyde** are summarized below. The compound typically appears as a colorless to yellow or brown solid or liquid and is often supplied with a purity of 95%.^[2] Specific experimental data for properties such as melting and boiling points are not widely published; however, recommended storage conditions suggest it should be kept in a freezer under an inert atmosphere.

Table 1: Core Identifiers and Physical Properties

Property	Value	Reference
CAS Number	874114-34-8	^[3] ^[4]
Molecular Formula	C ₅ H ₃ ClN ₂ O	^[2] ^[3]
Molecular Weight	142.54 g/mol	^[3]
IUPAC Name	6-chloropyrazine-2-carbaldehyde	^[3]
Synonyms	6-chloro-2-pyrazinecarbaldehyde, 6-Chloro-pyrazinecarboxaldehyde	^[2]
Appearance	Colorless to Yellow to Brown Solid or Liquid	
Purity	≥95%	^[2]
Storage	Inert atmosphere, store in freezer, under -20°C	

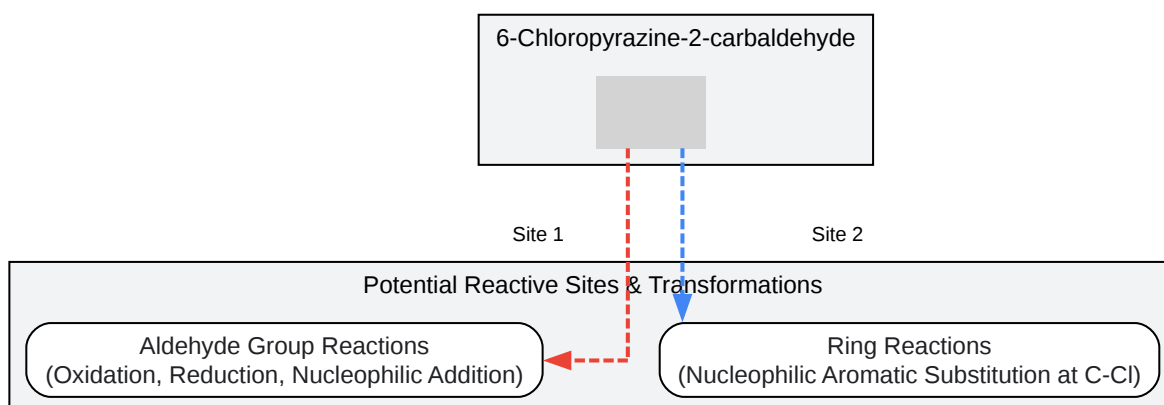
Table 2: Computed Chemical Properties

Property	Value	Reference
Topological Polar Surface Area	42.8 Å ²	[3]
Rotatable Bond Count	1	[3]
Hydrogen Bond Donor Count	0	[3]
Heavy Atom Count	9	[3]
InChIKey	NWLIHAPBHUZMAD-UHFFFAOYSA-N	[3][5]

Chemical Reactivity and Stability

6-Chloropyrazine-2-carbaldehyde possesses two primary sites for chemical modification: the aldehyde group and the chloro-substituted pyrazine ring. The aldehyde is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. The pyrazine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, potentially replacing the chlorine atom.

The compound's stability is limited, as indicated by the recommended storage conditions of freezing under an inert atmosphere. It is likely reactive with strong oxidizing agents, acids, and moisture, which are common incompatibilities for aldehydes.[6]



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Diagram of the reactive sites on **6-Chloropyrazine-2-carbaldehyde**.

Spectroscopic Analysis

While public repositories lack experimental NMR or IR spectra for this specific compound, its structure allows for a theoretical prediction of its spectroscopic characteristics.

- ^1H NMR: Three distinct signals in the aromatic region are expected for the two protons on the pyrazine ring and the aldehyde proton. The pyrazine protons would appear as doublets, while the aldehyde proton would be a singlet, typically shifted significantly downfield (9-10 ppm).
- ^{13}C NMR: Five signals are predicted in the ^{13}C NMR spectrum, corresponding to the five unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would exhibit the most downfield chemical shift (typically >180 ppm).

Experimental Protocols

Proposed Synthesis Protocol

A direct, detailed synthesis protocol for **6-Chloropyrazine-2-carbaldehyde** is not readily available in published literature. However, a plausible and common synthetic route would be the oxidation of the corresponding primary alcohol, (6-chloropyrazin-2-yl)methanol, which is a commercially available starting material.[3]

Methodology: Oxidation of (6-chloropyrazin-2-yl)methanol

- Reagents and Setup: Dissolve (6-chloropyrazin-2-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Oxidation: Cool the solution in an ice bath. Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 equivalents), portion-wise while monitoring the temperature.

- **Reaction Monitoring:** Stir the reaction mixture at 0°C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for DMP oxidation). Filter the mixture through a pad of celite or silica gel to remove solid byproducts, washing with additional DCM.
- **Purification:** Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **6-Chloropyrazine-2-carbaldehyde**.



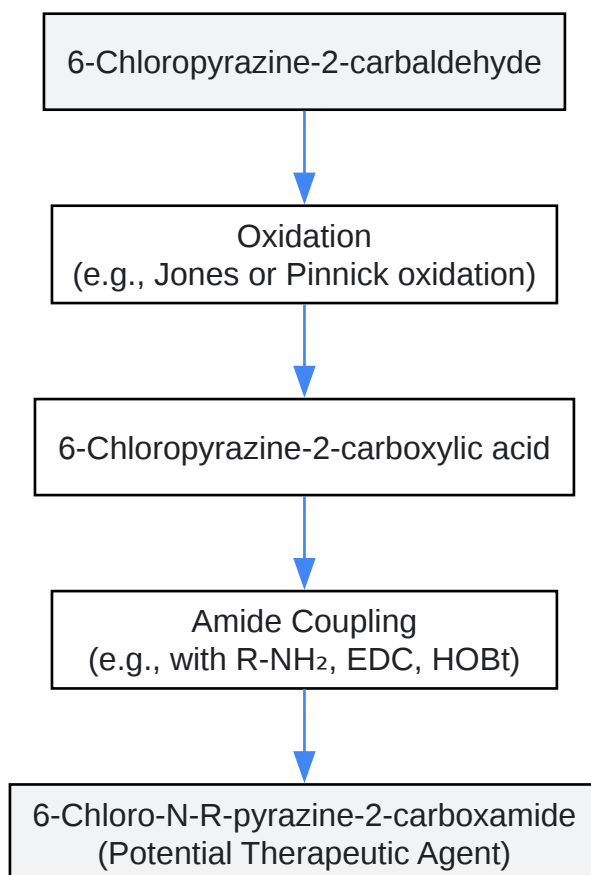
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Proposed workflow for the synthesis of **6-Chloropyrazine-2-carbaldehyde**.

Applications in Research and Development

The primary application of **6-Chloropyrazine-2-carbaldehyde** is as a versatile intermediate in the synthesis of more complex molecules for drug discovery. The pyrazine-carboxamide structure is a known pharmacophore effective against *Mycobacterium tuberculosis*.^[1] Research has demonstrated the synthesis of 6-chloropyrazine-2-carboxamides from the corresponding carboxylic acid.^[1] Therefore, **6-Chloropyrazine-2-carbaldehyde** serves as a direct precursor to this acid via oxidation, making it a critical starting point for developing novel anti-tubercular agents.

The general synthetic pathway involves oxidizing the aldehyde to 6-chloropyrazine-2-carboxylic acid, followed by an amide coupling reaction with a desired amine to produce a library of potential drug candidates.



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Synthetic pathway from the aldehyde to potential drug candidates.

Safety and Handling

6-Chloropyrazine-2-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting. The key safety information is summarized from supplier safety data sheets.

Table 3: GHS Hazard Information

Category	Information	Reference
Pictogram	GHS07 (Exclamation mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[7]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[8]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors. Wash hands thoroughly after handling.
- Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place. [10] For long-term stability, freezer storage (-20°C) under an inert atmosphere is recommended.
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[8]

Conclusion

6-Chloropyrazine-2-carbaldehyde is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its reactive aldehyde and chloro-pyrazine functionalities make it an ideal starting point for the synthesis of diverse molecular libraries. While detailed experimental data on some of its physical properties remain sparse, its role as a precursor to potential anti-tuberculosis agents underscores its importance for the scientific research community. Proper handling and storage are critical to ensure its stability and the safety of laboratory personnel.

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